

# Reproducibility of O-304 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | O-304   |           |
| Cat. No.:            | B609697 | Get Quote |

A Note on Reproducibility: An extensive review of the published literature reveals that the majority of research on the AMPK activator **O-304** has been conducted by, or in collaboration with, Betagenon AB, the company that developed the compound. As of this guide's compilation, there is a lack of independent studies from unaffiliated research groups to formally verify the reproducibility of the initial findings. This guide therefore serves as a comprehensive summary and comparison of the data presented by the originating researchers across various studies, providing a foundation for future independent validation.

### Overview of O-304's Mechanism of Action

**O-304** is a first-in-class, orally available, pan-AMPK (AMP-activated protein kinase) activator.[1] Its primary mechanism of action is the suppression of dephosphorylation of the phosphorylated and active form of AMPK at the threonine 172 residue (p-AMPK T172) by protein phosphatase 2C (PP2C).[1][2] This leads to a sustained increase in the levels of active AMPK without altering cellular ATP levels.[2] The activation of AMPK, a master regulator of cellular energy homeostasis, by **O-304** is dependent on the upstream kinase LKB1.[2]

## Comparative Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical animal models and human clinical trials investigating the effects of **O-304**.





Table 1: Effects of O-304 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice



| Paramete<br>r                 | Study                         | Animal<br>Model        | Treatmen<br>t Group                                      | Dosage &<br>Duration                                | Mean<br>Change<br>from<br>Control | p-value |
|-------------------------------|-------------------------------|------------------------|----------------------------------------------------------|-----------------------------------------------------|-----------------------------------|---------|
| Fasting<br>Blood<br>Glucose   | Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD) | O-304                                                    | 100<br>mg/kg/day<br>(oral<br>gavage) for<br>6 weeks | ↓ 1.5 mM                          | <0.01   |
| Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD)        | O-304 +<br>Metformin   | 100<br>mg/kg/day<br>each (oral<br>gavage) for<br>6 weeks | ↓ 2.5 mM                                            | <0.001                            |         |
| Fasting<br>Insulin            | Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD) | O-304                                                    | 100<br>mg/kg/day<br>(oral<br>gavage) for<br>6 weeks | ↓ ~50%                            | <0.01   |
| Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD)        | O-304 +<br>Metformin   | 100<br>mg/kg/day<br>each (oral<br>gavage) for<br>6 weeks | ↓ ~60%                                              | <0.001                            |         |
| HOMA-IR                       | Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD) | O-304                                                    | 100<br>mg/kg/day<br>(oral<br>gavage) for<br>6 weeks | ↓ ~65%                            | <0.001  |
| Steneberg<br>et al.<br>(2018) | C57BL/6J<br>Mice (HFD)        | O-304 +<br>Metformin   | 100<br>mg/kg/day<br>each (oral<br>gavage) for<br>6 weeks | ↓ ~75%                                              | <0.001                            |         |



| Body<br>Weight<br>Change | Steneberg<br>et al.<br>(2018) | hIAPPtg<br>Mice (HFD) | O-304 in<br>HFD | 2 mg/g in<br>diet for 6<br>weeks | ↓ ~10 g | <0.001 |
|--------------------------|-------------------------------|-----------------------|-----------------|----------------------------------|---------|--------|
| Body Fat<br>Change       | Steneberg<br>et al.<br>(2018) | hIAPPtg<br>Mice (HFD) | O-304 in<br>HFD | 2 mg/g in<br>diet for 6<br>weeks | ↓ ~8%   | <0.05  |

HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Table 2: Effects of **O-304** in a Phase IIa Clinical Trial in Type 2 Diabetes Patients

| Paramete<br>r                  | Study                         | Patient<br>Populatio<br>n | Treatmen<br>t Group | Dosage &<br>Duration          | Mean<br>Change<br>from<br>Baseline | p-value         |
|--------------------------------|-------------------------------|---------------------------|---------------------|-------------------------------|------------------------------------|-----------------|
| Fasting<br>Plasma<br>Glucose   | Steneberg<br>et al.<br>(2018) | T2D on<br>Metformin       | O-304               | 1000<br>mg/day for<br>28 days | ↓ 0.6 mM                           | Not<br>reported |
| Diastolic<br>Blood<br>Pressure | Steneberg<br>et al.<br>(2018) | T2D on<br>Metformin       | O-304               | 1000<br>mg/day for<br>28 days | ↓ 5.2<br>mmHg                      | <0.05           |
| Systolic<br>Blood<br>Pressure  | Steneberg<br>et al.<br>(2018) | T2D on<br>Metformin       | O-304               | 1000<br>mg/day for<br>28 days | ↓ 6.5<br>mmHg                      | Not<br>reported |

T2D: Type 2 Diabetes.

# Signaling Pathways and Experimental Workflows O-304 Signaling Pathway

The primary signaling pathway initiated by **O-304** involves the activation of AMPK, which in turn regulates numerous downstream metabolic processes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. O-304 Powder|AMPK Activator [benchchem.com]
- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of O-304 Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#reproducibility-of-o-304-research-findings-across-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





